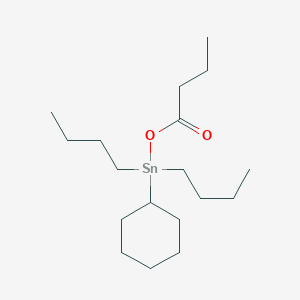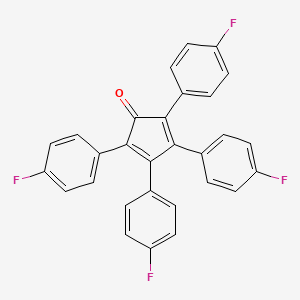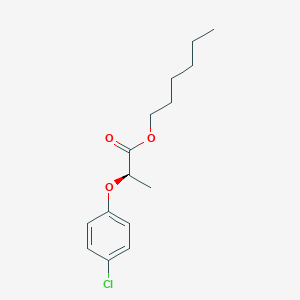![molecular formula C17H18S2 B12548489 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane CAS No. 143796-80-9](/img/structure/B12548489.png)
2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is an organic compound that features a biphenyl core with an ethyl group at the 4’ position and a 1,3-dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Dithiolane Ring: The 1,3-dithiolane ring can be introduced by reacting the biphenyl compound with 1,3-dithiolane-2-thione in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form a sulfone.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane-1,1-dioxide.
Reduction: Formation of 2-(4’-Ethylcyclohexyl)-1,3-dithiolane.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the dithiolane ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethylbiphenyl: Lacks the dithiolane ring, making it less versatile in terms of chemical reactivity.
1,1’-Biphenyl-4-ylmethanol: Contains a hydroxyl group instead of the dithiolane ring, leading to different chemical properties.
4-Ethyl-1,1’-biphenyl-2-ylamine: Contains an amine group, which can engage in different types of chemical reactions compared to the dithiolane ring.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is unique due to the presence of both the biphenyl core and the dithiolane ring, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
143796-80-9 |
|---|---|
分子式 |
C17H18S2 |
分子量 |
286.5 g/mol |
IUPAC名 |
2-[4-(4-ethylphenyl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-18-11-12-19-17/h3-10,17H,2,11-12H2,1H3 |
InChIキー |
PZBMLZJBLMKJKW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3SCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)

![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)


![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)


![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)

![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
